molecular formula C18H17FN6 B2576257 3-(4-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 2337178-71-7

3-(4-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B2576257
CAS No.: 2337178-71-7
M. Wt: 336.374
InChI Key: UTPVEUUKUBQHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and a piperazinyl group attached to a pyridazine ring. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with pyrimidine-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

3-(4-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and apoptosis. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its fluorophenyl group enhances its lipophilicity, while the pyrimidinyl and piperazinyl groups contribute to its ability to interact with various biological targets .

Properties

IUPAC Name

3-(4-fluorophenyl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6/c19-15-4-2-14(3-5-15)16-6-7-17(23-22-16)24-10-12-25(13-11-24)18-20-8-1-9-21-18/h1-9H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPVEUUKUBQHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.